molecular formula C11H19N3O3 B12076296 Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate

Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate

Cat. No.: B12076296
M. Wt: 241.29 g/mol
InChI Key: DLRXVMBLUDQCLG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, is characterized by the presence of an imidazolidinone ring fused to an azetidine ring, with a tert-butyl ester group attached to the azetidine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Formation of the Azetidine Ring: The imidazolidinone intermediate is then subjected to cyclization reactions to form the azetidine ring. This step often requires the use of strong bases or catalysts to facilitate the ring closure.

    Introduction of the Tert-butyl Ester Group: The final step involves the esterification of the azetidine nitrogen with tert-butyl chloroformate or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone ring, converting it to a hydroxyl group.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Compounds with new functional groups replacing the tert-butyl ester.

Scientific Research Applications

Chemistry:

    Building Block: Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: Due to its unique structure, the compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry:

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share similar functional groups, they differ in the ring structures attached to the tert-butyl ester group. For example, tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate has a piperidine ring instead of an azetidine ring.
  • Biological Activity: The differences in ring structures can lead to variations in biological activity and specificity towards different molecular targets.
  • Chemical Properties: The presence of different ring systems can influence the compound’s chemical reactivity, solubility, and stability.

Properties

IUPAC Name

tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-6-8(7-13)14-5-4-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRXVMBLUDQCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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